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Compound of Interest

Compound Name: 2,5-Dichloroterephthalic acid

Cat. No.: B079931

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dichloroterephthalic acid (CAS No. 13799-90-1), a key intermediate in the synthesis of
agrochemicals and pharmaceuticals.[1] While complete, experimentally verified datasets are
not all publicly available, this document compiles referenced data, predicted spectral features
based on molecular structure, and detailed experimental protocols for acquiring and
interpreting nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass
spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic
Features

2,5-Dichloroterephthalic acid is a symmetrical molecule, which simplifies its expected NMR
spectra. The presence of carboxylic acid, aromatic, and chloro functional groups gives rise to
characteristic signals in IR and MS analyses.

Molecular Formula: CsHa4Cl204[2] Molecular Weight: 235.02 g/mol [3]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2,5-
Dichloroterephthalic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the compound's insolubility in common deuterated solvents at room temperature,
acquiring high-resolution NMR spectra can be challenging. Solvents such as DMSO-ds are
typically required. Based on the molecule's symmetry, the following signals are predicted.

Table 1: Predicted *H NMR Spectral Data

Predicted Chemical

) Multiplicity Integration Assignment
Shift (8) ppm
) Carboxylic Acid (-
~13.0-14.0 Broad Singlet 2H
COOH)
~7.9-8.1 Singlet 2H Aromatic (Ar-H)

Table 2: Predicted 13C NMR Spectral Data

Predicted Chemical Shift (8) ppm Assighment

~165 Carboxylic Acid (-COOH)
~135 Aromatic (C-Cl)

~133 Aromatic (C-COOH)
~131 Aromatic (C-H)

Note: Predicted values are based on standard chemical shift ranges for similar functional
groups. Actual experimental values may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum for 2,5-Dichloroterephthalic acid has been recorded using the KBr wafer
technique and is referenced in the PubChem database.[3] The characteristic absorption bands

expected for its functional groups are detailed below.

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=0 stretch (Carboxylic Acid)

~1600, ~1475 Medium-Weak C=C stretch (Aromatic Ring)

~1300 Medium C-O stretch

~800.900 Strong C-H bend (Aromatic, out-of-
plane)

~700-800 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry of 2,5-Dichloroterephthalic acid is expected to show a distinct molecular

ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Abundance Assignment
234 100% [M]* (with 235Cl)
[M+2]* (with one 3>Cl and one
236 ~65%
37CI)
238 ~10% [M+4]* (with two 37ClI)

Note: The molecular ion [M]* corresponds to the molecule with two 3°Cl isotopes. The [M+2]

and [M+4] peaks arise from the natural abundance of the 3’Cl isotope. Fragmentation would
likely involve the loss of -OH, -COOH, and HCI.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a general guide and may require optimization for specific

instrumentation.
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NMR Sample Preparation and Acquisition

This protocol outlines the preparation of a sample for solution-state NMR.

Sample Preparation: Weigh 5-25 mg for *H NMR or 50-100 mg for 3C NMR of dry 2,5-
Dichloroterephthalic acid.[4]

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds). The sample may require gentle heating or vortexing to
fully dissolve.[4]

Transfer: Once dissolved, filter the solution through a small plug of glass wool in a Pasteur
pipette directly into a clean, dry 5 mm NMR tube.[4]

Standard: An internal standard, such as tetramethylsilane (TMS), can be added for precise
chemical shift referencing (& = 0.00 ppm).[5]

Acquisition: Place the NMR tube in the spectrometer. Acquire data using standard
parameters for *H and proton-decoupled 13C experiments. The number of scans for 13C NMR
will need to be significantly higher than for *H NMR to achieve a good signal-to-noise ratio.

FTIR Spectroscopy via KBr Pellet Method

This method is standard for acquiring IR spectra of solid samples.[6]

o Material Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven at
~110°C for at least 2-3 hours to remove moisture. Store in a desiccator.[7]

o Sample Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the 2,5-
Dichloroterephthalic acid sample to a very fine powder.[6]

o Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but
thoroughly mix with the ground sample until a homogeneous mixture is achieved.[6]

o Pellet Pressing: Transfer the mixture to a pellet-forming die. Assemble the die and connect it
to a vacuum line for several minutes to remove trapped air and moisture.[7]
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o Compression: Place the die in a hydraulic press and gradually apply 8-10 tons of pressure.
Hold the pressure for 1-2 minutes to allow the KBr to form a transparent disc.[8][9]

e Analysis: Carefully remove the transparent pellet from the die and place it in the sample
holder of the FTIR spectrometer. Acquire a background spectrum (air or a pure KBr pellet)
followed by the sample spectrum.

Mass Spectrometry (Electron lonization)

Electron lonization (EIl) is a common technique for the analysis of relatively volatile and
thermally stable organic compounds.

o Sample Introduction: Introduce a small quantity of the solid sample into the mass
spectrometer, typically via a direct insertion probe.[10]

o Vaporization: Gently heat the probe to vaporize the analyte into the ion source chamber,
which is under high vacuum.

« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing an electron to be ejected from the molecule, forming a positively
charged molecular ion ([M]*).[11]

o Fragmentation: The high energy of the ionization process imparts excess energy to the
molecular ion, causing it to fragment into smaller, characteristic charged ions.[11][12]

¢ Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight),
which separates them based on their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of each ion at its specific m/z, generating the
mass spectrum.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
chemical compound like 2,5-Dichloroterephthalic acid.
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General Workflow for Spectroscopic Analysis of a Solid Compound
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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